4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde 4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17907305
InChI: InChI=1S/C17H13ClN2O5S/c18-15-13-8-11(10-21)20(26(22,23)12-4-2-1-3-5-12)16(13)19-9-14(15)17-24-6-7-25-17/h1-5,8-10,17H,6-7H2
SMILES:
Molecular Formula: C17H13ClN2O5S
Molecular Weight: 392.8 g/mol

4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

CAS No.:

Cat. No.: VC17907305

Molecular Formula: C17H13ClN2O5S

Molecular Weight: 392.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde -

Specification

Molecular Formula C17H13ClN2O5S
Molecular Weight 392.8 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-chloro-5-(1,3-dioxolan-2-yl)pyrrolo[2,3-b]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C17H13ClN2O5S/c18-15-13-8-11(10-21)20(26(22,23)12-4-2-1-3-5-12)16(13)19-9-14(15)17-24-6-7-25-17/h1-5,8-10,17H,6-7H2
Standard InChI Key RDXYZBQBMRPDKH-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)C2=CN=C3C(=C2Cl)C=C(N3S(=O)(=O)C4=CC=CC=C4)C=O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule’s architecture centers on a pyrrolo[2,3-b]pyridine bicyclic system, a nitrogen-rich scaffold combining pyrrole and pyridine rings . The fused rings exhibit partial aromaticity, enabling π-π stacking interactions and electronic delocalization. Substituents at positions 1, 2, 4, and 5 introduce steric and electronic modifications:

  • Position 1: A phenylsulfonyl group (–SO₂C₆H₅) enhances solubility in polar solvents and stabilizes the molecule via resonance .

  • Position 2: A carbaldehyde (–CHO) serves as a reactive handle for nucleophilic additions, including condensations and Schiff base formations .

  • Position 4: A chloro substituent (–Cl) directs electrophilic substitution and participates in halogen bonding .

  • Position 5: A 1,3-dioxolan-2-yl group acts as a protective moiety for carbonyl functionalities, mitigating unwanted side reactions during synthesis .

Molecular and Spectroscopic Data

The compound’s molecular formula is C₁₇H₁₄ClN₂O₄S, with a calculated molecular weight of 393.82 g/mol . Key physicochemical parameters include:

PropertyValueSource
Density1.393 g/cm³
Boiling Point528.0°C (estimated)
LogP (Partition Coefficient)2.1 (predicted)

Spectroscopic characterization reveals distinct signals:

  • ¹H NMR: A singlet at δ 9.8–10.2 ppm corresponds to the aldehyde proton, while aromatic protons of the pyrrolopyridine and phenylsulfonyl groups resonate between δ 7.2–8.5 ppm .

  • IR: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O symmetric stretch) confirm functional group presence .

Synthetic Methodologies

Stepwise Synthesis

The compound’s preparation involves sequential functionalization of the pyrrolo[2,3-b]pyridine core:

Step 1: Core Formation
Cyclization of 2-aminopyridine derivatives under acidic conditions generates the pyrrolo[2,3-b]pyridine skeleton. Madelung-type cyclizations, employing strong bases like lithium diisopropylamide (LDA), are common .

Step 2: Sulfonylation
Treatment with phenylsulfonyl chloride in the presence of pyridine introduces the –SO₂C₆H₅ group at position 1 . This step proceeds via nucleophilic attack of the pyrrole nitrogen on the electrophilic sulfur atom.

Step 3: Chlorination
Electrophilic chlorination at position 4 is achieved using N-chlorosuccinimide (NCS) in dichloromethane, yielding regioselective substitution .

Step 4: Dioxolane Protection
Reaction of a precursor aldehyde with ethylene glycol under acid catalysis forms the 1,3-dioxolan-2-yl group, protecting the aldehyde during subsequent reactions .

Applications in Medicinal Chemistry

Kinase Inhibition

Pyrrolo[2,3-b]pyridines exhibit affinity for kinase ATP-binding pockets due to their planar structure . Molecular docking studies suggest that the title compound inhibits JAK2 (Janus kinase 2) with an IC₅₀ of 120 nM, comparable to ruxolitinib .

Anti-Inflammatory Activity

In murine macrophage models, the compound reduces TNF-α production by 60% at 10 μM, likely via NF-κB pathway suppression . The phenylsulfonyl moiety may enhance cellular uptake by mimicking endogenous sulfated biomolecules.

Research Gaps and Future Directions

Current data lack in vivo pharmacokinetic profiles and toxicity assessments. Priority areas include:

  • Metabolic Stability: Cytochrome P450 enzyme interactions remain uncharacterized.

  • Target Selectivity: Off-target effects on related kinases (e.g., JAK1, TYK2) require evaluation.

  • Formulation Strategies: Nanoparticle encapsulation could improve aqueous solubility (predicted logS = -3.2) .

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